(4-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid

Suzuki-Miyaura Coupling Boronic Acid Acidity Organofluorine Chemistry

(4-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid (CAS 1187874-94-7) is a functionalized arylboronic acid building block with the molecular formula C7H6BF3O3 and a molecular weight of 205.93 g/mol. It is a white to off-white solid typically supplied at a minimum purity of 95% and is recommended for storage under an inert atmosphere at 2-8°C.

Molecular Formula C7H6BF3O3
Molecular Weight 205.93
CAS No. 1187874-94-7
Cat. No. B3026916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid
CAS1187874-94-7
Molecular FormulaC7H6BF3O3
Molecular Weight205.93
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)O)C(F)(F)F)(O)O
InChIInChI=1S/C7H6BF3O3/c9-7(10,11)5-3-4(8(13)14)1-2-6(5)12/h1-3,12-14H
InChIKeyGAQZFSBHSWBMRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Hydroxy-3-(trifluoromethyl)phenyl)boronic Acid: Technical Profile and Procurement Baseline


(4-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid (CAS 1187874-94-7) is a functionalized arylboronic acid building block with the molecular formula C7H6BF3O3 and a molecular weight of 205.93 g/mol . It is a white to off-white solid typically supplied at a minimum purity of 95% and is recommended for storage under an inert atmosphere at 2-8°C . This compound is a member of the broader class of trifluoromethylphenylboronic acids, which are known for their high resistance to protodeboronation, a common decomposition pathway for boronic acids [1].

Why Generic Substitution of (4-Hydroxy-3-(trifluoromethyl)phenyl)boronic Acid is Scientifically Inadvisable


Substituting this compound with a close analog like phenylboronic acid or a positional isomer (e.g., 4-(trifluoromethyl)phenylboronic acid) is not straightforward due to the unique and non-linear effects of substituents on key properties. The electron-withdrawing -CF3 group, particularly in the meta-position, significantly alters the boronic acid's pKa, affecting its reactivity in Suzuki-Miyaura couplings and other applications [1]. Furthermore, the presence and position of the -OH group introduce additional hydrogen-bonding capabilities and solubility characteristics not found in simpler analogs, which can critically influence reaction kinetics and product purification . This evidence guide details the specific, quantifiable differences that necessitate a targeted procurement approach.

Quantifiable Differentiation Evidence for (4-Hydroxy-3-(trifluoromethyl)phenyl)boronic Acid Selection


Increased Acidity and Controlled Reactivity from Meta-CF3 Substitution

The introduction of a meta-CF3 group increases the acidity of the boronic acid compared to unsubstituted phenylboronic acid. While a direct experimental pKa for the target compound is not widely reported, the predicted value of 7.68±0.50 aligns with class-level observations. A study on trifluoromethylphenylboronic acid isomers confirms that a meta-CF3 substituent increases acidity relative to phenylboronic acid [1]. This is a predictable, structure-based differentiation.

Suzuki-Miyaura Coupling Boronic Acid Acidity Organofluorine Chemistry

Enhanced Resistance to Protodeboronation Side Reactions

A key advantage of trifluoromethyl-substituted boronic acids is their significantly improved resistance to protodeboronation, a common and yield-reducing side reaction under Suzuki coupling conditions. The class of trifluoromethylphenylboronic acids is specifically noted to exhibit 'high resistance to protodeboronation reaction' [1]. This is a well-established class-level property that differentiates them from non-fluorinated or less electron-deficient phenylboronic acids.

Protodeboronation Stability Suzuki Coupling Optimization Organoboron Reagents

Distinct Solubility and Lipophilicity Profile for Optimized Reaction Media

The compound's calculated solubility and partition coefficient values provide a distinct profile compared to analogs. The aqueous solubility is calculated to be 1.45 mg/mL , and the consensus LogP is 0.64 . These values are intermediate and can be contrasted with more lipophilic analogs like 4-(trifluoromethyl)phenylboronic acid (LogP ~2.52) [1] or less functionalized compounds.

Lipophilicity Solubility Drug Design Reaction Optimization

High-Value Research and Industrial Application Scenarios for (4-Hydroxy-3-(trifluoromethyl)phenyl)boronic Acid


Suzuki-Miyaura Cross-Coupling in Pharmaceutical R&D

This compound serves as an ideal boronic acid partner in Suzuki-Miyaura reactions for constructing biaryl scaffolds with enhanced metabolic stability and target binding . The presence of the -CF3 group (high resistance to protodeboronation [1]) and the -OH group (a site for further functionalization) makes it a superior choice over simpler analogs when synthesizing drug candidates where a specific substitution pattern is critical for activity. Its defined solubility and lipophilicity profile (LogP 0.64 ) is also advantageous for designing molecules with optimal drug-like properties.

Synthesis of Advanced Materials and Polymers

The compound can be used to introduce fluorinated aromatic groups into conjugated polymers and covalent organic frameworks (COFs), where its -OH group provides a site for post-polymerization modification . The incorporation of -CF3 groups in materials science is often sought to enhance thermal stability and modify electronic properties. Procuring this specific derivative allows for the precise tuning of material properties compared to using non-fluorinated or differently substituted analogs [2].

Intermediate for Indoleamine 2,3-Dioxygenase (IDO) Inhibitors

Patents cite this specific compound as a key intermediate in the synthesis of novel inhibitors of indoleamine 2,3-dioxygenase and/or tryptophan 2,3-dioxygenase, which are important targets in cancer immunotherapy . For research groups following these patented synthetic routes, the use of this exact building block is non-negotiable to ensure the successful and reproducible synthesis of the target inhibitor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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